molecular formula C17H27BrN2O2 B12722269 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester CAS No. 109820-89-5

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester

Cat. No.: B12722269
CAS No.: 109820-89-5
M. Wt: 371.3 g/mol
InChI Key: XNITYANFRWDLIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution Reactions: Introduction of the carboxyl, methyl, and phenylpropyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxyl group with ethyl bromide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazine: Lacks the bromide and ethyl ester groups.

    1-Methyl-1-(3-phenylpropyl)piperazine: Lacks the carboxyl group.

    4-Carboxy-1-methylpiperazine: Lacks the phenylpropyl group.

Uniqueness

4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

109820-89-5

Molecular Formula

C17H27BrN2O2

Molecular Weight

371.3 g/mol

IUPAC Name

ethyl 4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxylate;bromide

InChI

InChI=1S/C17H27N2O2.BrH/c1-3-21-17(20)18-11-14-19(2,15-12-18)13-7-10-16-8-5-4-6-9-16;/h4-6,8-9H,3,7,10-15H2,1-2H3;1H/q+1;/p-1

InChI Key

XNITYANFRWDLIG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)N1CC[N+](CC1)(C)CCCC2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.